molecular formula C7H8ClNO B3034778 5-Chloro-2-ethoxypyridine CAS No. 22109-30-4

5-Chloro-2-ethoxypyridine

Cat. No. B3034778
CAS RN: 22109-30-4
M. Wt: 157.6 g/mol
InChI Key: CJDLKTOTFRIKOH-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridine is a chemical compound that is closely related to various other pyridine derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. Although the specific compound 5-Chloro-2-ethoxypyridine is not directly mentioned in the provided papers, related compounds such as 5-chloro-2-hydroxypyridine , 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine , and 5-chloro-2,4-dihydroxypyridine have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 5-Chloro-2-ethoxypyridine.

Synthesis Analysis

The synthesis of related chloropyridine compounds involves various chemical reactions, including chlorination, nitration, and substitution processes. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine was achieved using a Vilsmeier–Haack chlorination protocol . Similarly, 5-chloro-2,4-dihydroxypyridine and its derivatives were prepared through a series of reactions that examined their reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . These methods could potentially be adapted for the synthesis of 5-Chloro-2-ethoxypyridine by substituting the appropriate functional groups.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy are commonly used to analyze the molecular structure of chloropyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine was analyzed using X-ray analysis . The electronic and vibrational features of 5-chloro-2-hydroxypyridine were studied using the B3LYP method with a 6-311++G(d,p) basis set, and its molecular electrostatic potential, Fukui functions, and other electronic properties were investigated . These techniques could be employed to determine the molecular structure of 5-Chloro-2-ethoxypyridine.

Chemical Reactions Analysis

The reactivity of chloropyridine compounds with various reagents has been explored in several studies. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine with bromine and acids was examined , and the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid was investigated in different solvents . These studies provide valuable information on the potential chemical reactions that 5-Chloro-2-ethoxypyridine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives, such as their electronic properties in different solvents, spectroscopic characteristics, and thermal behavior, have been evaluated. The electronic properties of 5-chloro-2-hydroxypyridine were studied in various solvents to find HOMO-LUMO orbitals and band gap energy . The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine were investigated by UV–vis absorption and fluorescence spectroscopy . These analyses are crucial for understanding the behavior of 5-Chloro-2-ethoxypyridine in different environments and its potential applications.

Scientific Research Applications

Synthesis and Reactivity Studies

5-Chloro-2-ethoxypyridine, a derivative of pyridine, has been involved in various synthesis and reactivity studies. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, and its derivatives including 5-chloro-2-ethoxy-4-hydroxypyridine, has been described, showcasing the compound's versatility in creating varied molecular structures (Kolder & Hertog, 2010). Additionally, studies on the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid have been conducted, indicating the compound's potential in various chemical reactions (Hertog & Bruyn, 2010).

Applications in Developing Anticancer Agents

Research has also been carried out in synthesizing potential anticancer agents using derivatives of 5-chloro-2-ethoxypyridine. One such study focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, indicating the compound's relevance in the development of new medicinal chemistry (Temple et al., 1983).

Role in Synthesis of Gastric-Acid Inhibiting Compounds

The compound has also been used in the synthesis of molecules with gastric-acid inhibiting activity. A specific study describes a new synthesis of 4-methoxy-2,3,5-trimethylpyridine, a crucial building block for the preparation of these compounds, highlighting the compound's significance in pharmaceutical applications (Mittelbach et al., 1988).

Exploring Chemical Behavior and Reactions

Various studies have explored the chemical behavior and reactions of 5-chloro-2-ethoxypyridine derivatives. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine has been examined, showcasing the compound's utility in organic synthesis (Hertog et al., 1948).

Contribution to Metallomacrocyclic Compounds

Research on the formation of metallomacrocyclic compounds has also involved 5-chloro-2-ethoxypyridine derivatives. A study describes the reaction of (Et(3)P)PdCl(2) with 5-chloro-2,3,-dihydroxypyridine, leading to the formation of neutral metallomacrocycles, which are of interest in coordination chemistry (Brasey et al., 2005).

Mechanism of Action

Target of Action

5-Chloro-2-ethoxypyridine is a chemical compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of 5-Chloro-2-ethoxypyridine are the organic groups involved in the SM coupling reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . 5-Chloro-2-ethoxypyridine plays a crucial role in these steps, facilitating the formation of new carbon–carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Chloro-2-ethoxypyridine is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The success of this pathway is largely due to the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents like 5-Chloro-2-ethoxypyridine .

Result of Action

The primary result of 5-Chloro-2-ethoxypyridine’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction has broad applications in organic synthesis and has been used in the synthesis of various natural products, pharmaceutical targets, and lead compounds .

Action Environment

The action of 5-Chloro-2-ethoxypyridine can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can impact the efficacy of the reaction . Additionally, the presence of other substances or contaminants can potentially interfere with the reaction. Therefore, it’s crucial to ensure optimal conditions for the SM coupling reaction to maximize the efficacy of 5-Chloro-2-ethoxypyridine.

Safety and Hazards

The safety information for 5-Chloro-2-ethoxypyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for 5-Chloro-2-ethoxypyridine are not available, it’s worth noting that this compound could potentially be used in the development of new chemical reactions and synthesis methods.

Relevant Papers There are several peer-reviewed papers related to 5-Chloro-2-ethoxypyridine . These papers could provide more detailed information about this compound and its applications in various fields of chemistry.

properties

IUPAC Name

5-chloro-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDLKTOTFRIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxypyridine

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloropyridine (7.0 g, 0.047 mol) in ethanol (44.5 ml) was slowly added a 25% solution of sodium ethoxide in ethanol (13.6 ml, 50 mmol). The reaction mixture was heated to 150° C. for 10 min in a microwave oven. The solvent was evaporated and the residue partitioned between diethyl ether and water. The organic phase was washed with water, brine and dried over anhydrous potassium carbonate. The solvent was evaporated under reduced pressure to give 5-chloro-2-ethoxy-pyridine (4.13 g, 26.2 mmol, 56%). To a solution of sodium acetate (4.91 g, 60 mmol) in acetic acid (10 ml) at 0-5° C. was added a solution of 5-chloro-2-ethoxy-pyridine (9.40 g, 60 mmol) in acetic acid (10 ml) under nitrogen atmosphere. A solution of bromine (19.2 g, 0.12 mmol) in acetic acid (20 ml) was added dropwise and the mixture heated under reflux for 16 h. The mixture was partitioned between diethyl ether and water. The organic phase was washed with 4M sodium hydroxide (200 ml), then with 5% aqueous sodium thiosulphate and dried over anhydrous potassium carbonate The solvent was evaporated to give 3-bromo-5-chloro-2-ethoxy-pyridine (11.6 g, 49 mmol, 82%). A mixture of 3-bromo-5-chloro-2-ethoxy-pyridine (3.47 g, 15 mmol), 4-acetylphenylboronic acid (7.19 g, 44 mmol), tetrakis(triphenylphosphine)palladium (0) (0.87 g, 0.75 mmol), 2M aqueous sodium carbonate (22 ml) and 1,2-dimethoxyethane (57 ml) was refluxed under nitrogen atmosphere for 64 h. The reaction mixture was concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was washed with water, brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue chromatographed on silica gel. The solvent was evaporated to give 1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethanone (2.68 g, 9.7 mmol, 65%). To a solution of (R)-tert-butane sulfinamide (0.48 g, 4.0 mmol) in tetrahydrofuran (20 ml) under argon atmosphere was added 1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethanone (1.0 g, 3.6 mmol) and titanium tetraethoxide (1.66 g, 7.3 mmol). The mixture was heated under reflux for 48. The reaction mixture was cooled to −50° C. then sodium borohydride (0.55 g, 14.5 mmol) in tetrahydrofuran (10 ml) was added by cannula. Cooling was removed and the reaction mixture warmed to room temperature over 2 h. The reaction was quenched by addition of methanol (5 ml) and the mixture added to brine and filtered through Celite. The mixture was concentrated and partitioned between ethyl acetate and water. The organic phase was washed with water, brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue chromatographed on silica gel. The solvent was evaporated to give (R)-2-methyl-propane-2-sulfinic acid {1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethyl}-amide (0.39 g, 1.0 mmol, 28%). To a solution of (R)-2-methyl-propane-2-sulfinic acid {1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethyl}-amide (1.18 g, 3.1 mmol) in methanol (6.2 ml) was added 1 M Hydrogen chloride in diethyl ether (6.2 ml). The reaction was stirred at room temperature for 1 h and the solvent evaporated. The residue was added to a SCX column (eluted with 2M ammonia in methanol) and further purified by chromatography over silica gel eluting with 3:1 heptane/ethyl acetate). Evaporation of solvent under reduced pressure gave (R)-1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethylamine (385 mg, 1.4 mmol, 45%). To a solution of (R)-1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethylamine (128 mg, 0.46 mmol) in dichloromethane (2 ml) was added triethylamine (140 mg, 1.4 mmol) and 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (127 mg, 0.55 mmol). The reaction was agitated at room temperature for 16 h and quenched with saturated aqueous sodium bicarbonate solution. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was chromatographed over silica gel and the solvent evaporated to give the title compound (51 mg, 0.1 mmol, 22%). 1H NMR (400 MHz, DMSO-d6): δ 8.36 (d, 1H), 8.19 (d, 1H), 7.77 (d, 1H), 7.46 (d, 2H), 7.26 (d, 2H), 4.36 (m, 3H), 3.53 (s, 3H), 2.22 (s, 3H), 1.33 (m, 6H) ppm; MS (ESI) m/z: 469.1 [M+H]+.
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7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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